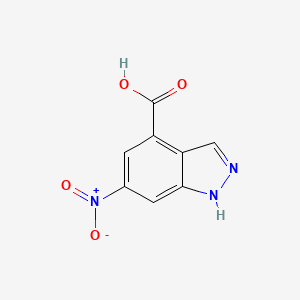

6-nitro-1H-indazole-4-carboxylic acid

Übersicht

Beschreibung

- 6-Nitro-1H-indazole-4-carboxylic acid is a chemical compound with the molecular formula C8H5N3O4 .

- It belongs to the class of indazole derivatives , which are heterocyclic compounds containing an indazole fragment.

- The compound consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds.

- The 6-nitro group indicates the presence of a nitro group (NO2) at the sixth position of the indazole ring.

Synthesis Analysis

- The synthesis of 1H-indazole can be achieved through various methods, including cyclization reactions.

- One common approach involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material.

- Nitro groups can serve as leaving groups during the cyclization process.

Molecular Structure Analysis

- The molecular formula of 6-nitro-1H-indazole-4-carboxylic acid is C8H5N3O4 .

- The compound’s structure consists of an indazole ring with a carboxylic acid group and a nitro group attached at specific positions.

- The SMILES string representation is:

[N+] (=O) ([O-])c1cc2 [nH]ncc2c (c1)C (=O)O. - The InChI representation is:

1S/C8H5N3O4/c12-8 (13)5-1-4 (11 (14)15)2-7-6 (5)3-9-10-7/h1-3H, (H,9,10) (H,12,13).

Chemical Reactions Analysis

- The compound can participate in various chemical reactions, including cyclization reactions to form indazole derivatives.

- The presence of the nitro group can influence its reactivity and behavior in different reaction conditions.

Physical And Chemical Properties Analysis

- Unfortunately, I do not have specific physical and chemical properties data for this compound.

- However, you can refer to relevant literature or databases for detailed information.

Wissenschaftliche Forschungsanwendungen

-

Synthetic Approaches to Indazoles

- Field : Organic Chemistry

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- Methods : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results : This approach has led to the development of a wide variety of 1H- and 2H-indazoles in good to excellent yields .

-

Use in Coordination Polymers

- Field : Material Science

- Application : Indazole-based coordination polymers have been studied for their potential applications in various fields .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Cadmium and zinc polymers exhibit interesting luminescence properties .

-

Antimicrobial Activities

- Field : Medicinal Chemistry

- Application : Indazole compounds have been studied for their antimicrobial activities .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : It was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

-

2D-Coordination Polymers

- Field : Material Science

- Application : The formation of five novel multifunctional coordination polymers based on 1H-indazole-4-carboxylic acid (HL) has been reported . These complexes are the first examples of coordination compounds constructed with this interesting ligand .

- Methods : These materials were synthesized by solvothermal routes .

- Results : The copper compound shows an unusual spin-canted effect while the anisotropic cobalt material behaves as a field-induced single molecule magnet . The Cd-based compound exhibited dose-dependent toxicity on B16-F10 cells, most likely due to the release of toxic Cd (II) . The zinc polymers did not exhibit inherent toxicity against both cancer and non-cancerous cells .

-

Synthesis of N-Heterocycles

- Field : Organic Chemistry

- Application : The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .

- Methods : The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of CsF or TBAF at room temperature provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .

- Results : This method provides a wide range of potentially biologically and pharmaceutically interesting substituted indazoles in good to excellent yields under mild reaction conditions .

-

Anticancer Activities

- Field : Medicinal Chemistry

- Application : Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide (39), was able to inhibit cell growth .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : It was found that the compound was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .

-

Luminescent Materials with Biomedical Applications

- Field : Material Science

- Application : The formation of five novel multifunctional coordination polymers based on 1H-indazole-4-carboxylic acid (HL) has been reported . These complexes are the first examples of coordination compounds constructed with this interesting ligand . These materials were synthesized by solvothermal routes, possess different 2D-structures and show interesting magnetic properties .

- Methods : These materials were synthesized by solvothermal routes .

- Results : The copper compound shows an unusual spin-canted effect while the anisotropic cobalt material behaves as a field-induced single molecule magnet . MTT assays performed on human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10) cell lines indicated that the Cd-based compound was the only one exhibiting dose-dependent toxicity on B16-F10 cells, most likely due to the release of toxic Cd (II) . Cadmium and zinc polymers exhibit interesting luminescence properties . The fact that zinc polymers did not exhibit inherent toxicity against both cancer and non-cancerous cells make this new family an excellent candidate for further investigation in the field of luminescent materials with biomedical applications .

-

Synthesis of NH-1,2,3-triazoles

- Field : Organic Chemistry

- Application : The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones .

- Methods : The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of CsF or TBAF at room temperature provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .

- Results : This method provides a wide range of potentially biologically and pharmaceutically interesting substituted indazoles in good to excellent yields under mild reaction conditions .

-

Antiproliferative Activities

- Field : Medicinal Chemistry

- Application : Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : It was found that the compounds were able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .

Safety And Hazards

- The compound is classified as hazardous due to its potential to cause skin and eye irritation.

- Precautions include avoiding skin and eye contact, ensuring adequate ventilation, and avoiding ingestion and inhalation.

- For detailed safety information, consult the relevant safety data sheets (SDS).

Zukünftige Richtungen

- Further research could explore the compound’s biological activity, potential applications, and optimization of synthetic routes.

- Investigating its interactions with other molecules or its use as a building block for more complex compounds could be interesting.

Eigenschaften

IUPAC Name |

6-nitro-1H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)5-1-4(11(14)15)2-7-6(5)3-9-10-7/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHBWBBCYGPFHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)C=NN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646313 | |

| Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-nitro-1H-indazole-4-carboxylic acid | |

CAS RN |

885519-61-9 | |

| Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B1604157.png)

![Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt](/img/structure/B1604158.png)

![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)